molecular formula C15H15ClN4S B6475369 4-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2640873-95-4

4-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6475369
CAS No.: 2640873-95-4
M. Wt: 318.8 g/mol
InChI Key: VTDHNEZTVXFNQX-UHFFFAOYSA-N
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Description

4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 4 and an azetidine ring at position 2. The azetidine ring is further functionalized with a 2-methylimidazole moiety via a methylene linker. The presence of the imidazole ring enhances hydrogen-bonding capabilities, while the azetidine contributes to conformational rigidity .

Properties

IUPAC Name

4-chloro-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4S/c1-10-17-5-6-19(10)7-11-8-20(9-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDHNEZTVXFNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazole 4-Cl, Azetidine-2-methylimidazole ~314.8 (estimated) High rigidity, moderate solubility
2-{3-[(1H-Imidazol-1-yl)methyl]azetidin... Benzothiazole 4-OCH₃, 7-CH₃ 314.4 Increased electron density
4-Chloro-2-[piperazine-piperidine sulfonyl]... Benzothiazole Piperazine-sulfonyl, 4-Cl 443.0 Enhanced metabolic stability
6-Ethoxy-2-{3-[(4-methylpyrazole)methyl]... Benzothiazole 6-OCH₂CH₃, Pyrazole 328.4 Improved lipophilicity
4-(4-Chlorophenyl)imidazole (CPZ) Imidazole 4-Cl-C₆H₄ 178.6 Simple aromatic binding scaffold
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)benzim... Benzimidazole 4-Cl-C₆H₄CH₂, Pyridyl ~335.8 (estimated) Fluorescence, thermal stability

Key Research Findings

  • Azetidine vs.
  • Imidazole vs. Pyrazole: Imidazole’s dual hydrogen-bonding capacity (donor and acceptor) may enhance binding to enzymes like IDO1, whereas pyrazole’s single acceptor site reduces off-target effects .
  • Chlorine Substituents : 4-Chloro groups on aromatic rings consistently improve binding to hydrophobic pockets in proteins, as seen in both benzothiazole and benzimidazole derivatives .

Preparation Methods

Synthesis of 3-[(2-Methyl-1H-Imidazol-1-yl)Methyl]Azetidine

This intermediate is prepared through alkylation of azetidine with (2-methyl-1H-imidazol-1-yl)methyl chloride in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, yielding the substituted azetidine in ~65% yield.

Optimization Notes:

  • Solvent: THF or dimethylformamide (DMF)

  • Temperature: 50–60°C

  • Catalyst: None required

Coupling of Azetidine with 2-Chloro-4-Chlorobenzothiazole

The final step involves reacting 2-chloro-4-chlorobenzothiazole with 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine. This reaction is conducted in DMF at 100–120°C with cesium carbonate (Cs₂CO₃) as a base, facilitating the displacement of the 2-chloro group.

Reaction Parameters:

ParameterValue
SolventDMF
BaseCs₂CO₃ (2.5 eq)
Temperature110°C
Reaction Time12–16 hours
Yield55–60%

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization of Pre-Functionalized Anilines

An alternative approach involves cyclizing N-(2-chlorophenyl)thiourea derivatives pre-functionalized with azetidine groups. However, this method faces challenges in regioselectivity and requires stringent conditions (e.g., polyphosphoric acid at 150°C).

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) offer a modern alternative for introducing the azetidine moiety. Using 2-bromo-4-chlorobenzothiazole and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos), the reaction achieves moderate yields (50–55%) but requires inert atmosphere conditions.

Comparative Table of Methods:

MethodYield (%)AdvantagesLimitations
SNAr Substitution55–60Simple conditions, scalableHigh temperature required
Direct Cyclization40–45Fewer stepsLow regioselectivity
Pd-Catalyzed Coupling50–55Mild conditions, functional toleranceCostly catalysts, sensitivity

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation employs:

  • 1H/13C NMR: Peaks for benzothiazole (δ 7.5–8.5 ppm), azetidine (δ 3.2–4.0 ppm), and imidazole (δ 6.8–7.2 ppm).

  • Mass Spectrometry: Molecular ion peaks consistent with M⁺ = 349.85 g/mol.

Q & A

Q. What are the typical synthetic routes for 4-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
  • Step 1 : Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted carboxylic acids under acidic conditions.
  • Step 2 : Functionalization of the azetidine ring using coupling reagents (e.g., EDC/HOBt) to introduce the 2-methylimidazole moiety. Reaction conditions often require anhydrous solvents (e.g., DMF) and catalysts (e.g., K2_2CO3_3) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is typically used to isolate the final product. Purity is confirmed via HPLC (>95%) .

Q. How is the structural integrity of this compound verified after synthesis?

  • Methodological Answer : Structural confirmation employs:
  • Spectroscopy :
  • 1^1H/13^13C NMR : To identify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, azetidine protons at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretches at 1250–1350 cm1^{-1}, C=S at 650–750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 390.1) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening often focuses on:
  • Enzyme Inhibition : Assays against kinases or proteases (e.g., IC50_{50} values measured via fluorescence polarization) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} < 10 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine-imidazole coupling step?

  • Methodological Answer : Yield optimization involves:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Selection : K2_2CO3_3 vs. Cs2_2CO3_3 comparison shows 15–20% yield improvement with Cs2_2CO3_3 due to stronger base activity .
  • Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., azetidine ring-opening minimized) .
  • Data Table :
CatalystSolventTemp (°C)Yield (%)
K2_2CO3_3DMF6045
Cs2_2CO3_3DMSO8065

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Normalization to positive controls (e.g., doxorubicin for cytotoxicity) is critical .
  • Structural Analogues : Minor substitutions (e.g., chloro vs. fluoro on benzothiazole) alter activity. Comparative SAR studies using docking simulations (e.g., AutoDock Vina) clarify binding modes .
  • Example : A 4-chloro analogue shows 10-fold higher kinase inhibition than 4-fluoro derivatives due to enhanced hydrophobic interactions .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer assays?

  • Methodological Answer : Mechanistic approaches include:
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
  • Western Blotting : Detection of caspase-3/9 activation and PARP cleavage .
  • Molecular Dynamics Simulations : Predict binding stability to target proteins (e.g., Bcl-2 family) using AMBER or GROMACS .
  • Data Contradiction : Discrepancies in IC50_{50} values across studies may stem from differential protein expression in cell models. Validate targets via siRNA knockdown .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Optimization strategies:
  • Lipophilicity Adjustment : LogP reduction via substituent modification (e.g., methyl to hydroxyl groups) improves aqueous solubility .
  • Prodrug Design : Esterification of the benzothiazole ring enhances bioavailability (e.g., acetylated derivatives show 2x higher plasma exposure) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., azetidine ring oxidation). Deuterium incorporation at labile sites extends half-life .

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